Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the vinyl bromide moiety in 2-Bromocyclohex-2-en-1-one. This versatile building block is a valuable substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. This document details the primary reaction pathways, provides experimental protocols for key transformations, and presents quantitative data to guide synthetic planning.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide in 2-Bromocyclohex-2-en-1-one is highly amenable to palladium-catalyzed cross-coupling reactions. These reactions offer a powerful means to introduce a wide range of substituents at the 2-position of the cyclohexenone ring, including aryl, vinyl, and alkynyl groups. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
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Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds, reacting the vinyl bromide with an organoboron species, typically a boronic acid or a boronic ester.[1] This reaction is widely used due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Hindered Vinyl Bromides
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3 equiv) | 1,4-Dioxane | 80 | 8 | >95 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2 equiv) | DMF | 90 | 16 | >90* |
*Yields are typical for sterically hindered vinyl bromides and serve as a predictive framework for 2-Bromocyclohex-2-en-1-one. Specific data for 2-Bromocyclohex-2-en-1-one is not widely published.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromocyclohex-2-en-1-one (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and ligand (if required).[1]
-
Add the base (2-3 equiv) and the anhydrous, degassed solvent.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
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Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Stille Coupling
The Stille coupling involves the reaction of the vinyl bromide with an organostannane (organotin) compound.[3][4] This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture.[4] However, the toxicity of organotin compounds is a significant drawback.[3]
Table 2: Typical Conditions for Stille Coupling of Vinyl Bromides
| Entry | Organostannane | Palladium Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | PPh₃ | Toluene | 100 | 12 | 70-90 |
| 2 | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ | THF | 60 | 6 | 80-95 |
| 3 | Trimethyl(ethynyl)tin | PdCl₂(PPh₃)₂ (3) | AsPh₃ | DMF | 80 | 8 | 75-90* |
*Yields are based on general procedures for Stille coupling of vinyl bromides and may vary for 2-Bromocyclohex-2-en-1-one.
Experimental Protocol: General Procedure for Stille Coupling
-
In a flame-dried flask under an inert atmosphere, dissolve 2-Bromocyclohex-2-en-1-one (1.0 equiv) and the organostannane (1.1-1.2 equiv) in a degassed solvent (e.g., THF, toluene, or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the mixture to the appropriate temperature (typically 60-110 °C) and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of KF, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction couples the vinyl bromide with an alkene in the presence of a base.[5] This reaction is a powerful method for the formation of new carbon-carbon bonds and the synthesis of substituted alkenes.[6]
A specific example of a Heck-type reaction involving a derivative of 2-Bromocyclohex-2-en-1-one is an intramolecular cascade cross-coupling/cyclization. In this case, a tethered alkyne undergoes carbopalladation followed by reaction with bicyclopropylidene.
Table 3: Conditions for an Intramolecular Heck-type Cascade Reaction
| Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Dimethyl 2-(2-bromocyclohex-2-enyl)-2-(3-(tert-butyldimethylsilyl)prop-2-ynyl)malonate | Pd(OAc)₂ (10) | PPh₃ (30) | K₂CO₃ | Acetonitrile | 80 | 12-14 | Not reported |
Experimental Protocol: General Procedure for Intermolecular Heck Reaction
-
To a reaction vessel, add 2-Bromocyclohex-2-en-1-one (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃, 1.2-2.0 equiv).
-
Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off any solids, and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between the vinyl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[4][7] This reaction is a highly efficient method for the synthesis of enynes.
While specific data for 2-Bromocyclohex-2-en-1-one is limited, a study on the Sonogashira coupling of the silyl enolate of 3-bromo-cyclohexane-1,2-dione with phenylacetylene provides valuable insight, affording the coupled product in 90% yield.
Table 4: Conditions for Sonogashira Coupling of a Related 3-Bromocyclohexanedione Derivative
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Silyl enolate of 3-bromo-cyclohexane-1,2-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | Toluene | 25 | 2 | 90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add 2-Bromocyclohex-2-en-1-one (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a base (typically an amine like Et₃N or i-Pr₂NH, which can also serve as the solvent).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Other Reactivities of the Vinyl Bromide
Beyond palladium-catalyzed cross-coupling, the vinyl bromide in 2-Bromocyclohex-2-en-1-one can potentially undergo other transformations, such as nucleophilic substitution reactions.
Nucleophilic Substitution
While nucleophilic substitution at a vinylic carbon is generally more difficult than at an sp³-hybridized carbon, the presence of the electron-withdrawing ketone group in 2-Bromocyclohex-2-en-1-one can facilitate such reactions. A kinetic study on the reaction of 3-halogenocyclohex-2-enones with piperidine has shown that these substitutions can occur, and are free from side reactions.[4]
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Caption: Plausible Nucleophilic Substitution Pathway.
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
-
Dissolve 2-Bromocyclohex-2-en-1-one (1.0 equiv) in a suitable solvent (e.g., ethanol or DMF).[4]
-
Add the amine nucleophile (e.g., piperidine, 2-3 equiv).
-
Heat the reaction mixture at a temperature ranging from 30 to 90 °C, monitoring the reaction by TLC or LC-MS.[4]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Cine-Substitution
Cine-substitution is a type of nucleophilic substitution where the incoming group attaches to a carbon atom adjacent to the one bearing the leaving group. While no specific examples of cine-substitution on 2-Bromocyclohex-2-en-1-one have been found in the literature search, it remains a theoretical possibility under certain reaction conditions, potentially involving a benzyne-like intermediate or an addition-elimination mechanism. Further research would be required to explore this reactivity pathway for this specific substrate.
Conclusion
The vinyl bromide in 2-Bromocyclohex-2-en-1-one is a versatile functional group that primarily undergoes palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. These transformations provide efficient routes to a wide array of 2-substituted cyclohexenone derivatives. Additionally, the potential for nucleophilic substitution reactions further expands the synthetic utility of this compound. This guide provides a foundation of reaction types, conditions, and protocols to aid researchers in the strategic use of 2-Bromocyclohex-2-en-1-one in the synthesis of novel and complex molecules. It is important to note that for many of these reactions, optimization of the specific substrate, catalyst, ligand, base, and solvent system may be necessary to achieve optimal results.
References